molecular formula C34H35ClN6O8 B12766124 Neratinib maleate monohydrate CAS No. 1144516-12-0

Neratinib maleate monohydrate

Cat. No.: B12766124
CAS No.: 1144516-12-0
M. Wt: 691.1 g/mol
InChI Key: RLHWZKSMMZVQPD-VCGXHCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neratinib maleate monohydrate is a pharmaceutical compound used primarily in the treatment of breast cancer. It is a tyrosine kinase inhibitor that targets the human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 4 (HER4). This compound is known for its ability to irreversibly bind to these receptors, thereby inhibiting their activity and reducing oncogenic signaling .

Preparation Methods

The preparation of Neratinib maleate monohydrate involves several synthetic routes and reaction conditions. One common method includes the preparation of the crystalline form of Neratinib base, which is then converted to Neratinib maleate. The process involves the use of various reagents and solvents to achieve the desired crystalline form. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Neratinib maleate monohydrate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .

Scientific Research Applications

Neratinib maleate monohydrate has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying tyrosine kinase inhibitors. In biology and medicine, it is extensively researched for its therapeutic potential in treating HER2-positive breast cancer. Additionally, it has shown promise in treating other types of cancer and diseases, such as diabetes, by restoring pancreatic beta-cell function . In the industry, it is used in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

The mechanism of action of Neratinib maleate monohydrate involves its irreversible binding to the HER2, EGFR, and HER4 receptors. This binding prevents the autophosphorylation of tyrosine residues on these receptors, thereby reducing oncogenic signaling through the mitogen-activated protein kinase and Akt pathways. By inhibiting these pathways, this compound effectively slows down or stops the proliferation of cancer cells .

Comparison with Similar Compounds

Neratinib maleate monohydrate is unique compared to other tyrosine kinase inhibitors due to its irreversible binding mechanism and its ability to target multiple receptors (HER2, EGFR, and HER4). Similar compounds include lapatinib, afatinib, and dacomitinib, which also target HER2 and EGFR but differ in their binding mechanisms and specificity. For example, lapatinib is a reversible inhibitor, while afatinib and dacomitinib are irreversible inhibitors like Neratinib .

Properties

CAS No.

1144516-12-0

Molecular Formula

C34H35ClN6O8

Molecular Weight

691.1 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrate

InChI

InChI=1S/C30H29ClN6O3.C4H4O4.H2O/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8;/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8);1H2/b9-7+;2-1-;

InChI Key

RLHWZKSMMZVQPD-VCGXHCGKSA-N

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O.O

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.